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Compound of Interest

Compound Name: 2,3-dihydroxypropanal

Cat. No.: B2687760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,3-
dihydroxypropanal, commonly known as glyceraldehyde. As a key intermediate in

carbohydrate metabolism, particularly in the glycolysis pathway, a thorough understanding of its

structural and electronic characteristics is crucial for various fields, including drug development,

metabolic research, and diagnostics. This document outlines the fundamental spectroscopic

data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental

protocols are provided to ensure reproducibility, and key concepts are visualized through

diagrams to facilitate comprehension.

Spectroscopic Data Summary
The following tables summarize the quantitative data obtained from the spectroscopic analysis

of D-glyceraldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for D-Glyceraldehyde
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Atom Number Chemical Shift (δ) in ppm

H7 3.583

H8 3.687

H9 3.687

H10 4.944

Reference: Biological Magnetic Resonance Bank (BMRB)[1]

Table 2: ¹³C NMR Spectroscopic Data for D-Glyceraldehyde

Atom Number Chemical Shift (δ) in ppm

C1 76.763

C2 64.676

C3 92.462

Reference: Biological Magnetic Resonance Bank (BMRB)[1]

In aqueous solutions, glyceraldehyde exists in equilibrium between its monomeric aldehyde

form and a dimeric hemiacetal form, which can be reflected in the NMR spectra.[2]

Table 3: ¹³C Chemical Shifts of D-Glyceraldehyde Forms in D₂O

Carbon Atom Aldehyde Form (ppm)
Dimeric Hemiacetal Form
(ppm)

C1 (Carbonyl) ~204.6 -

C2 ~76.8 ~92.5

C3 (Hydroxymethyl) ~64.7 ~60.5

Reference: BenchChem[2]
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Infrared (IR) Spectroscopy
The IR spectrum of glyceraldehyde provides key information about its functional groups.

Table 4: Characteristic IR Absorption Peaks for Glyceraldehyde

Wavenumber (cm⁻¹)
Functional Group
Assignment

Characteristic Vibration

3700-3200 (broad) O-H Stretching

2981 C-H (ring) Stretching

2876, 2822 C-H (alkane/aldehyde) Stretching

1730-1720 C=O (aldehyde) Stretching

~1580 O-C-O Asymmetric Stretching

1350-1380 O-C-O Symmetric Stretching

Note: The peak around 1580 cm⁻¹ is also characteristic of other related compounds in alkaline

medium.[3]

Mass Spectrometry (MS)
Mass spectrometry of glyceraldehyde often involves the analysis of its dimeric form, especially

when using direct solid sample injection.[1] The fragmentation of aldehydes is characterized by

specific cleavage patterns.

Table 5: Common Mass Spectral Fragments for Aldehydes
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Fragmentation Event Resulting Fragment Ion Typical m/z Value(s)

α-cleavage [M - H]⁺ M - 1

α-cleavage [M - R]⁺ (COH⁺)
M - R (e.g., 29 for a terminal

aldehyde)

McLafferty Rearrangement
44 (for aldehydes with a γ-

hydrogen)

Loss of Water [M - H₂O]⁺ M - 18

Loss of Ethylene [M - C₂H₄]⁺ M - 28

Loss of CH₂=CH-O M - 43

Loss of CH₂=CH-OH M - 44

Reference: Adapted from general aldehyde fragmentation patterns.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of an aldehyde is characterized by a weak n → π* transition at a longer

wavelength and a strong π → π* transition at a shorter wavelength. For simple aliphatic

aldehydes, the n → π* transition typically occurs around 290 nm with a low molar absorptivity

(ε ≈ 15 L mol⁻¹ cm⁻¹), while the π → π* transition is around 180 nm with a high molar

absorptivity (ε ≈ 10,000 L mol⁻¹ cm⁻¹).[5] Specific quantitative data for 2,3-dihydroxypropanal
is not readily available in the searched literature.

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Accurately weigh 50-100 mg of D-glyceraldehyde.[2]

Dissolve the sample in 0.6-0.7 mL of deuterated water (D₂O) in a small vial. Ensure complete

dissolution; gentle vortexing or warming can be applied if necessary.[2]

Transfer the solution to a 5 mm NMR tube.[2]
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Add a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium

salt (DSS), for chemical shift referencing.

Instrumentation and Data Acquisition:

Instrument: Bruker DMX-400 MHz NMR Spectrometer (or equivalent).[1]

¹H NMR Parameters:

Pulse Program: Standard 1D proton experiment.

Temperature: 298 K.[1]

¹³C NMR Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgdc30).[2]

Number of Scans: 128 or higher to achieve a good signal-to-noise ratio.[2]

Relaxation Delay (D1): 2.0 s. For quantitative analysis, a longer delay (5 times the longest

T₁) is recommended.[2]

Spectral Width (SW): Approximately 250 ppm, centered around 100 ppm.[2]

Temperature: 298 K.[2]

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean and a background spectrum of the clean,

empty crystal has been recorded.

Place a small drop of the 2,3-dihydroxypropanal sample directly onto the ATR crystal.

Acquire the spectrum.

Instrumentation and Data Acquisition:
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality

spectrum.

Data Processing: Perform a background subtraction using the previously recorded

background spectrum.

Mass Spectrometry
Sample Preparation (Direct Infusion):

For solid samples, a direct injection into the ion source of the mass spectrometer can be

utilized.[1]

Alternatively, dissolve the sample in a suitable solvent (e.g., methanol/water) for electrospray

ionization (ESI).

Instrumentation and Data Acquisition (Electron Ionization - EI):

Instrument: A mass spectrometer with an electron ionization source.

Ionization Energy: Typically 70 eV.

Mass Range: Scan a suitable m/z range (e.g., 20-200 amu) to detect the molecular ion and

relevant fragments.

UV-Visible Spectroscopy
Sample Preparation:

Prepare a stock solution of 2,3-dihydroxypropanal of a known concentration in a suitable

solvent (e.g., deionized water). The solvent should be transparent in the wavelength range of

interest.
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Prepare a series of dilutions from the stock solution to determine the molar absorptivity and

to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

Use the pure solvent as a blank reference.

Instrumentation and Data Acquisition:

Instrument: A dual-beam UV-Vis spectrophotometer.

Cuvettes: Use 1 cm path length quartz cuvettes.

Wavelength Range: Scan from approximately 190 nm to 400 nm.

Procedure:

Record a baseline spectrum with the blank solution in both the sample and reference

cuvettes.

Measure the absorbance of each standard solution and the unknown sample.

Identify the wavelength of maximum absorbance (λmax).

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 2,3-dihydroxypropanal.

Role of Glyceraldehyde 3-Phosphate in Glycolysis
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Caption: The central role of glyceraldehyde 3-phosphate in the glycolysis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Mass spectra of glycolaldehyde and glyceraldehyde - Journal of the Chemical Society B:
Physical Organic (RSC Publishing) [pubs.rsc.org]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. GCMS Section 6.11.4 [people.whitman.edu]

5. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dihydroxypropanal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2687760#spectroscopic-analysis-of-2-3-
dihydroxypropanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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